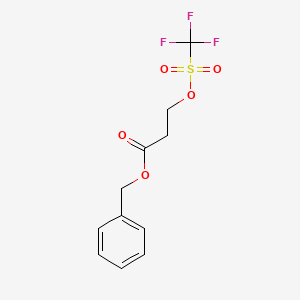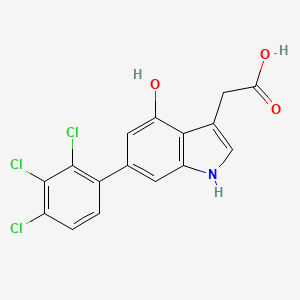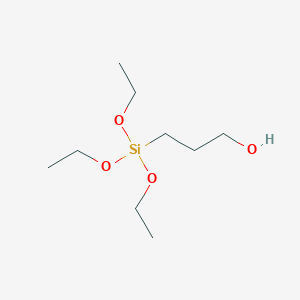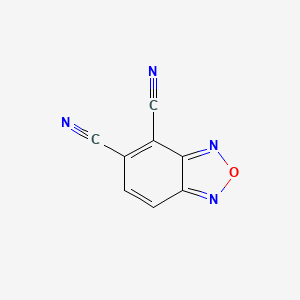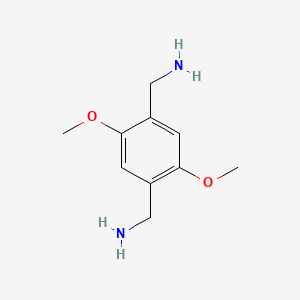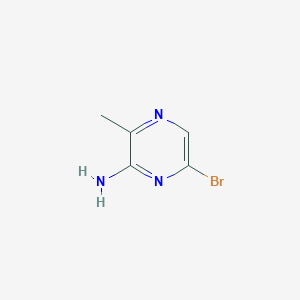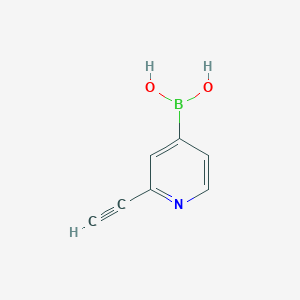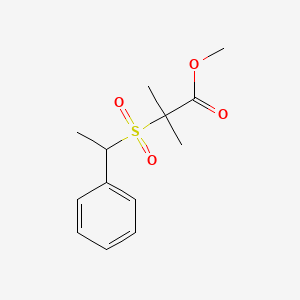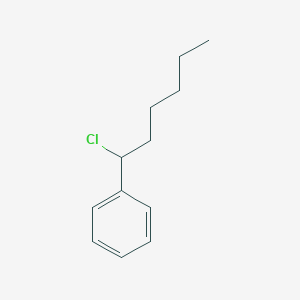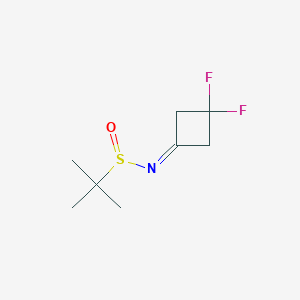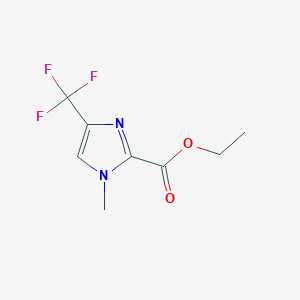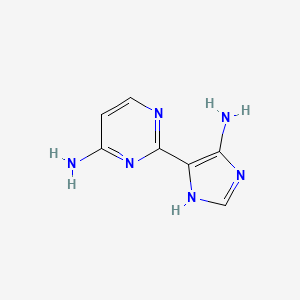
2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine is a heterocyclic compound that contains both imidazole and pyrimidine rings These structures are significant in medicinal chemistry due to their presence in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic environments to facilitate the formation of the imidazo[1,5-a]pyrimidine core . Another method involves the catalytic reduction of 4(5)-nitro-1H-imidazole in ethanol, leading to the formation of 5,5’-diimidazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction could yield various reduced imidazole derivatives.
科学研究应用
2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor agonist/antagonist.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and other functional materials.
作用机制
The mechanism of action of 2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Imidazo[1,5-a]pyrimidine: Shares a similar core structure but may have different substituents.
Imidazole derivatives: Compounds like 1H-imidazol-4(5)-amine and its derivatives.
Pyrimidine derivatives: Compounds such as 5-amino-1H-imidazole-4-carboxamide.
Uniqueness
2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine is unique due to its dual imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This duality allows it to participate in a wide range of reactions and interactions, making it a versatile compound in scientific research and industrial applications .
属性
分子式 |
C7H8N6 |
|---|---|
分子量 |
176.18 g/mol |
IUPAC 名称 |
2-(4-amino-1H-imidazol-5-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H8N6/c8-4-1-2-10-7(13-4)5-6(9)12-3-11-5/h1-3H,9H2,(H,11,12)(H2,8,10,13) |
InChI 键 |
YSMRHZKLEXOZNT-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1N)C2=C(N=CN2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


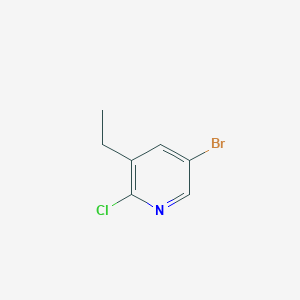
![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
